molecular formula C12H4Cl4O2 B1216740 1,3,7,8-Tetrachlorodibenzo-P-dioxin CAS No. 50585-46-1

1,3,7,8-Tetrachlorodibenzo-P-dioxin

Cat. No.: B1216740
CAS No.: 50585-46-1
M. Wt: 322 g/mol
InChI Key: VPTDIAYLYJBYQG-UHFFFAOYSA-N
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Description

1,3,7,8-Tetrachlorodibenzo-P-dioxin, also known as this compound, is a useful research compound. Its molecular formula is C12H4Cl4O2 and its molecular weight is 322 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.50x10-4 mg/l @ 25 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Toxicology and Ecotoxicology

1,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a significant environmental contaminant. Research has shown that environmental exposure to TCDD leads to developmental and reproductive toxicity in various species, including fish. Studies using feral fish species and zebrafish models have been instrumental in understanding the aryl hydrocarbon receptor (AHR) signaling in fish and the toxicity induced by dioxin-like chemicals (King-Heiden et al., 2012).

Carcinogenicity Assessment

In 1997, the International Agency for Research on Cancer (IARC) classified TCDD as a group 1 carcinogen. This classification was based on limited evidence in humans and sufficient evidence in experimental animals, supported by mechanistic information involving the aryl hydrocarbon receptor (AhR). Recent epidemiologic evidence has reinforced this classification, indicating a positive exposure-response relationship in industrial cohorts and specific cancers in the Seveso accident cohort (Steenland et al., 2004).

Source, Origin, and Toxicity Assessment

TCDD is a byproduct of various human and natural activities, including combustion, incineration, and industrial processes. It is highly toxic and persistent in the environment, accumulating in animal body fat and transferring up the food chain. Understanding its sources, origin, and toxicity is crucial for environmental monitoring and risk assessment (Rathoure, 2018).

Health Risk Assessment

Research has focused on understanding the human health risks associated with TCDD. Probabilistic analysis for identifying safe concentrations of TCDD toxicity equivalents (TEQ) in residential soils incorporates updated toxicity criteria and exposure data. This research aids in hazard identification and risk mitigation strategies (Paustenbach, 2008).

Cardiovascular Toxicity Mechanisms

The mechanisms of TCDD-induced cardiovascular toxicity have been explored, focusing on oxidative stress, growth factor modulation, and ionic current alteration. Studies indicate that the rodent cardiovascular system is a target for TCDD-induced cardiomyopathy, enhancing our understanding of its cardiovascular effects (Mohsenzadeh et al., 2018).

Enzyme Modification for Metabolism

Research has also delved into modifying enzymes to metabolize TCDD. For instance, modifying rat CYP1A1 through site-directed mutagenesis has generated metabolic activity toward TCDD, suggesting potential applications in bioremediation and clinical treatments (Shinkyo et al., 2003).

Anaerobic Reductive Dechlorination

Investigations into the biotransformation of TCDD under anaerobic conditions, such as sulfate-reducing, methanogenic, and iron-reducing conditions in sediments, have provided insights into environmental decontamination strategies (Vargas et al., 2001).

Mechanism of Action

Target of Action

The primary target of 1,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor present in all cells and is involved in the expression of genes .

Mode of Action

TCDD interacts with its target, the AhR, by binding to it . This binding triggers a series of events, including the dissociation of the AhR from its complex, its translocation into the nucleus, and its dimerization with a partner molecule, Arnt . The resulting complex acts as a nuclear transcription factor, binding to the DRE (dioxin response element) located in the promoter region of genes that are directly controlled by the AhR .

Biochemical Pathways

TCDD affects several biochemical pathways. It has been shown to either increase or decrease the expression of several hundred genes in rats . Classic examples of such genes are those of enzymes activating the breakdown of foreign and often toxic compounds . A study found that a fungus strain degraded TCDD to form intermediates, including 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid .

Pharmacokinetics

TCDD is a poor substrate for detoxification systems such as the microsomal cytochrome P450 enzymes . Due to its relative resistance to metabolism, TCDD persists in the body, with a half-life in humans on the order of 7 to 10 years . Therefore, TCDD tends to accumulate in human tissues over time .

Result of Action

The molecular and cellular effects of TCDD’s action are diverse. It can cause reproductive and developmental problems, damage the immune system, interfere with hormones, and cause cancer . It can also inhibit cell proliferation and induce apoptosis of preneoplastic hepatocytes .

Safety and Hazards

Dioxins are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones . They are also listed as group 1 human carcinogens by the International Agency for Research on Cancer .

Future Directions

Given the persistent nature and potential hazards of dioxins, future research should focus on effective methods for their degradation and detoxification . Additionally, more studies are needed to understand the long-term health effects of exposure to dioxins .

Biochemical Analysis

Biochemical Properties

1,3,7,8-Tetrachlorodibenzo-P-dioxin plays a significant role in biochemical reactions primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, this compound activates this receptor, which then translocates to the nucleus and influences the expression of various genes involved in xenobiotic metabolism. This interaction leads to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1), which is crucial for the metabolism of many organic pollutants .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the AhR. This disruption can lead to altered gene expression and changes in cellular metabolism. For instance, in immune cells, this compound can suppress the differentiation of B cells into plasma cells, thereby impairing the humoral immune response . Additionally, it can induce oxidative stress and inflammation in liver cells, contributing to hepatic steatosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AhR, a ligand-activated transcription factor Upon binding, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT)These genes include those encoding for xenobiotic-metabolizing enzymes such as CYP1A1 . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained activation of the AhR pathway, resulting in chronic inflammation and oxidative stress . Additionally, its persistence in the environment and biological systems can lead to long-term toxic effects, including carcinogenesis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can induce subtle changes in gene expression and cellular metabolism. At higher doses, it can cause severe toxic effects, including immunosuppression, hepatotoxicity, and teratogenesis . For instance, in rodent models, high doses of this compound have been associated with liver tumors and other adverse health effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the AhR. Upon activation, AhR induces the expression of phase I and phase II xenobiotic-metabolizing enzymes, including CYP1A1. These enzymes play a crucial role in the detoxification and elimination of this compound and other related compounds . Additionally, this compound can influence lipid metabolism, leading to hepatic steatosis and other metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. It tends to accumulate in lipid-rich tissues such as the liver and adipose tissue . The compound is transported in the bloodstream bound to plasma proteins and can cross cellular membranes to reach its target sites. Its distribution is also influenced by its interaction with transporters and binding proteins .

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it binds to the AhR. Upon activation, the AhR-1,3,7,8-Tetrachlorodibenzo-P-dioxin complex translocates to the nucleus to exert its effects on gene expression . This subcellular localization is crucial for its role in modulating cellular responses to environmental toxins. Additionally, its interaction with other cellular compartments, such as the endoplasmic reticulum, can influence its activity and function .

Properties

IUPAC Name

1,3,7,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTDIAYLYJBYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872030
Record name 1,3,7,8-Tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-46-1
Record name 1,3,7,8-Tetrachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50585-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7,8-Tetrachlorodibenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7,8-Tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7,8-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEE3RG9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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